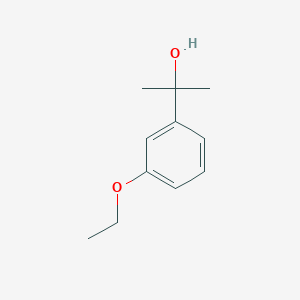

2-(3-ethoxyphenyl)propan-2-ol

Description

2-(3-Ethoxyphenyl)propan-2-ol is a tertiary alcohol featuring a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 3-position, attached to the second carbon of a propan-2-ol backbone.

Properties

IUPAC Name |

2-(3-ethoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-13-10-7-5-6-9(8-10)11(2,3)12/h5-8,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTZMCSWJATOCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxyphenyl)propan-2-ol typically involves the reaction of 3-ethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 3-ethoxybenzaldehyde using sodium borohydride in an alcohol solvent, such as methanol or ethanol, to yield the desired product. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. Catalysts such as palladium on carbon may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: 3-Ethoxybenzaldehyde or 3-ethoxyacetophenone.

Reduction: 2-(3-Ethoxyphenyl)propane.

Substitution: Various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

2-(3-ethoxyphenyl)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)propan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl and ethoxy groups can participate in hydrophobic interactions, influencing the compound’s binding affinity to specific receptors or enzymes.

Comparison with Similar Compounds

The following analysis compares 2-(3-ethoxyphenyl)propan-2-ol with key structural analogs, focusing on substituent effects, synthesis, and biological or industrial relevance.

Alkoxy-Substituted Propan-2-ol Derivatives

2-(3-(Benzyloxy)phenyl)propan-2-ol (CAS 79678-38-9)

- Substituent : 3-Benzyloxy (-OCH₂C₆H₅)

- Molecular Weight : 242.318 g/mol

- Synthesis : Achieved via a high-yield (90%) route starting from 1-[3-(phenylmethoxy)phenyl]ethan-1-one .

2-(3,5-Dimethoxyphenyl)propan-2-ol (CAS 39507-96-5)

- Substituent : 3,5-Dimethoxy (-OCH₃)

- Molecular Weight : 196.24 g/mol

- Properties: Higher polarity due to dual methoxy groups, increasing water solubility relative to mono-ethoxy derivatives. Methoxy groups are stronger electron donors than ethoxy, altering electronic effects on the aromatic ring .

Hypothetical this compound

- Substituent : 3-Ethoxy (-OCH₂CH₃)

- Expected Molecular Weight : ~180.23 g/mol (estimated)

- Inferred Properties : Intermediate lipophilicity between methoxy and benzyloxy analogs. Ethoxy’s moderate electron-donating capacity may balance solubility and reactivity.

Halogen-Substituted Propan-2-ol Derivatives

1-(3-Chlorophenyl)propan-2-ol (CAS 343270-59-7)

- Substituent : 3-Chloro (-Cl)

- Molecular Formula : C₉H₁₁ClO

2-(2-Fluorophenyl)propan-2-ol

- Substituent : 2-Fluoro (-F)

- Context : Incorporated into larger molecules (e.g., LXRβ agonists), fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in biological targets .

Amino and Heteroaromatic Derivatives

ADX-102 (2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol)

- Structure: Propan-2-ol linked to a quinoline ring with amino (-NH₂) and chloro (-Cl) substituents.

- Molecular Weight : 236.699 g/mol

- Applications : High-purity (>98%) pharmaceutical intermediate, highlighting the role of propan-2-ol derivatives in drug development .

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Substituents : Indolyl and methoxy groups.

- Biological Activity: Demonstrated α₁/α₂/β₁-adrenoceptor binding affinity and antiarrhythmic effects, illustrating how complex substituents modulate pharmacological profiles .

Comparative Data Table

Biological Activity

2-(3-Ethoxyphenyl)propan-2-ol, also known as a tertiary alcohol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features an ethoxy group attached to a phenyl ring, making it a candidate for various interactions in biological systems.

Antioxidant Properties

Tertiary alcohols are often studied for their antioxidant capabilities. Research indicates that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress. The mechanism typically involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Anti-inflammatory Effects

Compounds with phenolic structures have been shown to exhibit anti-inflammatory properties. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition can lead to reduced inflammation in various models of disease.

Analgesic Activity

There is evidence that similar compounds can exert analgesic effects through central nervous system pathways. The mechanism may involve modulation of pain perception pathways, potentially acting on opioid receptors or influencing neurotransmitter levels.

Case Studies

-

In Vitro Study on Cell Lines

A study investigated the effects of this compound on human fibroblast cell lines. Results indicated a significant reduction in cell proliferation at higher concentrations, suggesting potential cytotoxic effects that could be leveraged in cancer treatment. -

Animal Model for Inflammation

An animal model was used to assess the anti-inflammatory effects of this compound. Mice treated with this compound showed decreased paw edema compared to controls, indicating its potential as an anti-inflammatory agent.

Research Findings

| Study | Findings | |

|---|---|---|

| In vitro antioxidant study | Significant radical scavenging activity | Supports potential use as an antioxidant |

| Anti-inflammatory assay | Reduced cytokine levels in treated cells | Suggests therapeutic potential in inflammatory diseases |

| Analgesic effect study | Decreased pain response in animal models | Indicates possible use in pain management |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.